molecular formula C11H24O3 B14313726 1-Butoxy-3-(2-methylpropoxy)propan-2-OL CAS No. 113560-35-3

1-Butoxy-3-(2-methylpropoxy)propan-2-OL

Cat. No.: B14313726
CAS No.: 113560-35-3
M. Wt: 204.31 g/mol
InChI Key: AAERCZXNGKLGJP-UHFFFAOYSA-N
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Description

1-Butoxy-3-(2-methylpropoxy)propan-2-OL is an organic compound with the molecular formula C10H22O3. It is a type of ether alcohol, characterized by the presence of both ether and alcohol functional groups. This compound is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butoxy-3-(2-methylpropoxy)propan-2-OL typically involves the reaction of 1-butoxypropan-2-ol with 2-methylpropyl alcohol under controlled conditions. The reaction is catalyzed by an acid or base to facilitate the etherification process. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves continuous monitoring and control of reaction parameters to ensure consistent quality. The product is then purified through distillation or other separation techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

1-Butoxy-3-(2-methylpropoxy)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: It can be reduced to form primary or secondary alcohols.

    Substitution: The ether group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides (Cl-, Br-) are used under basic conditions.

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Primary or secondary alcohols.

    Substitution: Ether derivatives with different alkyl groups.

Scientific Research Applications

1-Butoxy-3-(2-methylpropoxy)propan-2-OL has several applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in the preparation of biological samples and as a component in certain biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems due to its solubility properties.

    Industry: Utilized in the formulation of coatings, adhesives, and cleaning agents.

Mechanism of Action

The mechanism of action of 1-Butoxy-3-(2-methylpropoxy)propan-2-OL involves its interaction with various molecular targets. The compound can act as a solvent, facilitating the dissolution of other substances. In biochemical applications, it may interact with enzymes or cellular membranes, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    1-Butoxy-2-propanol: Similar in structure but lacks the 2-methylpropoxy group.

    Dipropylene glycol monobutyl ether: Contains two propylene glycol units and a butyl ether group.

    2-Propanol, 1-(2-butoxy-1-methylethoxy): Similar structure with a different arrangement of ether groups.

Uniqueness

1-Butoxy-3-(2-methylpropoxy)propan-2-OL is unique due to its specific combination of butoxy and 2-methylpropoxy groups, which confer distinct solubility and reactivity properties. This makes it particularly useful in applications requiring specific solvent characteristics.

Properties

CAS No.

113560-35-3

Molecular Formula

C11H24O3

Molecular Weight

204.31 g/mol

IUPAC Name

1-butoxy-3-(2-methylpropoxy)propan-2-ol

InChI

InChI=1S/C11H24O3/c1-4-5-6-13-8-11(12)9-14-7-10(2)3/h10-12H,4-9H2,1-3H3

InChI Key

AAERCZXNGKLGJP-UHFFFAOYSA-N

Canonical SMILES

CCCCOCC(COCC(C)C)O

Origin of Product

United States

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